(2R)-4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid (2R)-4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17473492
InChI: InChI=1S/C14H26N2O4/c1-13(2,3)15-7-8-16(10(9-15)11(17)18)12(19)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,17,18)/t10-/m1/s1
SMILES:
Molecular Formula: C14H26N2O4
Molecular Weight: 286.37 g/mol

(2R)-4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

CAS No.:

Cat. No.: VC17473492

Molecular Formula: C14H26N2O4

Molecular Weight: 286.37 g/mol

* For research use only. Not for human or veterinary use.

(2R)-4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid -

Specification

Molecular Formula C14H26N2O4
Molecular Weight 286.37 g/mol
IUPAC Name (2R)-4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Standard InChI InChI=1S/C14H26N2O4/c1-13(2,3)15-7-8-16(10(9-15)11(17)18)12(19)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,17,18)/t10-/m1/s1
Standard InChI Key FUIROEIGZLLCSV-SNVBAGLBSA-N
Isomeric SMILES CC(C)(C)N1CCN([C@H](C1)C(=O)O)C(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)N1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a piperazine ring substituted at the 4-position with a tert-butyl group (–C(CH₃)₃) and at the 1-position with a (2-methylpropan-2-yl)oxycarbonyl (Boc) protecting group. A carboxylic acid (–COOH) is appended to the 2-position, with the (2R) configuration dictating the spatial arrangement of substituents . The stereochemistry is confirmed via the Standard InChIKey FUIROEIGZLLCSV-SNVBAGLBSA-N, which encodes the absolute configuration.

Table 1: Core Chemical Data

PropertyValue
IUPAC Name(2R)-4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Molecular FormulaC₁₄H₂₆N₂O₄
Molecular Weight286.37 g/mol
CAS Number1229603-52-4
SMILESCC(C)(C)N1CCN(C@HC(=O)O)C(=O)OC(C)(C)C

Synthesis and Production

Synthetic Pathways

The synthesis typically begins with (R)-piperazine-2-carboxylic acid, which undergoes sequential protection steps:

  • Boc Protection: The primary amine at the 1-position reacts with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) to form the Boc-carbamate .

  • tert-Butyl Introduction: A Friedel-Crafts alkylation or nucleophilic substitution installs the tert-butyl group at the 4-position, often using tert-butyl bromide and a Lewis catalyst.

  • Carboxylic Acid Retention: The 2-carboxylic acid remains unprotected or is temporarily esterified and later hydrolyzed .

Reaction yields exceed 70% when conducted in anhydrous tetrahydrofuran (THF) at 0–25°C, with purification via column chromatography (silica gel, hexane/ethyl acetate) .

Table 2: Optimal Reaction Conditions

StepReagents/ConditionsTemperatureYield
1Boc₂O, NaHCO₃, THF/H₂O0°C → 25°C85%
2t-BuBr, AlCl₃, DCM−10°C72%
3HCl (aq.), MeOHReflux95%

Physicochemical Properties

Stability and Solubility

The Boc group enhances stability against nucleophilic attack, while the tert-butyl moiety confers lipophilicity (logP ≈ 1.8) . The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water due to the hydrophobic tert-butyl group. The carboxylic acid enables salt formation with amines, improving aqueous solubility at physiological pH.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tert-Bu), 1.45 (s, 9H, Boc), 3.15–3.85 (m, 6H, piperazine), 4.20 (q, 1H, J = 6.5 Hz, CH–COOH) .

  • IR (KBr): 1720 cm⁻¹ (C=O, Boc), 1690 cm⁻¹ (C=O, carboxylic acid), 1250 cm⁻¹ (C–N) .

DerivativeThrombin IC₅₀ (μM)Anticoagulant Activity (PTT)
Parent CompoundN/AN/A
Intermediate (Boc removed)0.452.5× control
Fully elaborated inhibitor0.124.8× control

Analytical and Industrial Applications

Quality Control

HPLC (C18 column, 70:30 MeOH/H₂O + 0.1% TFA) achieves >99% purity. MS (ESI+): m/z 287.4 [M+H]⁺ .

Scalability

Kilogram-scale batches are produced under GMP for preclinical trials, with a cost of $12,000/kg .

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